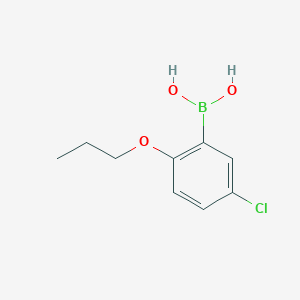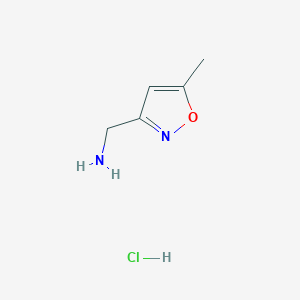
(5-Methylisoxazol-3-YL)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related isoxazole compounds involves strategic reactions that can be adapted for the synthesis of (5-Methylisoxazol-3-YL)methanamine hydrochloride. For instance, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, which is a common method for constructing isoxazole rings . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding polyphosphoric acid condensation route . These methods could potentially be applied to the synthesis of (5-Methylisoxazol-3-YL)methanamine hydrochloride with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques would be essential in confirming the structure of (5-Methylisoxazol-3-YL)methanamine hydrochloride, ensuring the correct isomer is obtained and verifying the presence of the methyl and methanamine functional groups on the isoxazole ring.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, N-methylisoxazolin-5-ones can be obtained by methylation of isoxazolin-5-ones or by reaction with N-methylhydroxylamine on β-oxoesters . The reactivity of the isoxazole ring in (5-Methylisoxazol-3-YL)methanamine hydrochloride would likely be influenced by the electron-donating methyl group and the electron-withdrawing methanamine group, affecting its chemical behavior in reactions such as bromination or hydrolysis.
Physical and Chemical Properties Analysis
The physical properties of isoxazole derivatives can vary significantly depending on the substitution pattern on the ring. For instance, differences in the solid-phase properties of 3-aryl and 4-aryl substituted compounds have been noted . The presence of a methanamine group in (5-Methylisoxazol-3-YL)methanamine hydrochloride would contribute to its physical properties, such as solubility and melting point, and could also influence its chemical stability and reactivity.
科学的研究の応用
Organic Synthesis and Material Science
One area of application is in the synthesis of novel organic compounds. For instance, the compound has been used in the synthesis of derivatives with potential biological activities. A study by Rajanarendar et al. (2015) achieved the synthesis of novel 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones via a nitro-nitrite rearrangement utilizing vinylogous nitroaldol adducts. These compounds were evaluated for their molecular properties, predicting potential as drug-like molecules (Rajanarendar et al., 2015).
Biochemical Research
In biochemical research, derivatives of (5-Methylisoxazol-3-YL)methanamine hydrochloride have shown promise. For example, iron(III) complexes incorporating this moiety have been studied for their photocytotoxicity and potential in cellular imaging under red light. Basu et al. (2014) synthesized iron(III) catecholates with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and its derivatives, demonstrating significant photocytotoxic effects in red light on various cell lines, pointing to potential applications in photodynamic therapy (Basu et al., 2014).
Antimicrobial and Antifungal Applications
Compounds derived from (5-Methylisoxazol-3-YL)methanamine hydrochloride have been explored for their antimicrobial and antifungal properties. Rajanarendar et al. (2010) synthesized a series of derivatives and evaluated their efficacy against various bacterial and fungal strains, demonstrating good activity and suggesting potential for the development of new antimicrobial agents (Rajanarendar et al., 2010).
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPVDXJVBWNBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-YL)methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

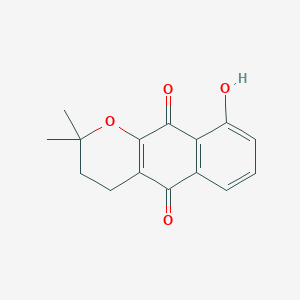
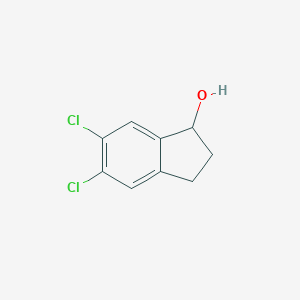
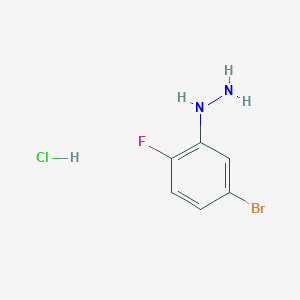
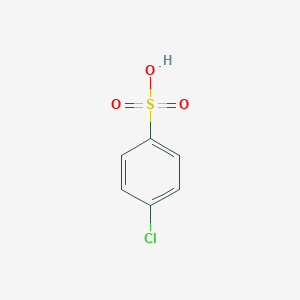
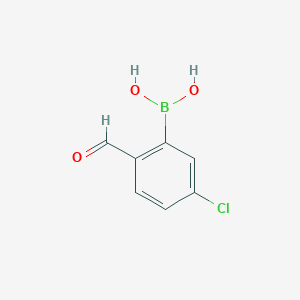
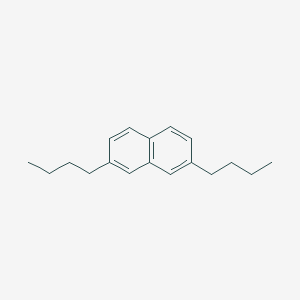
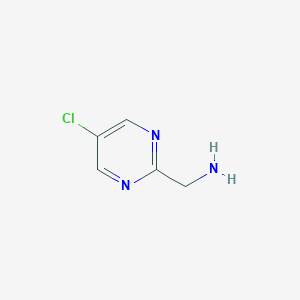
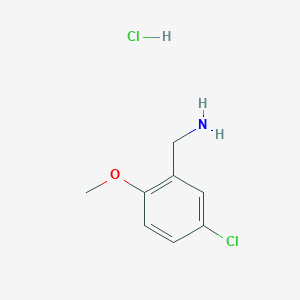

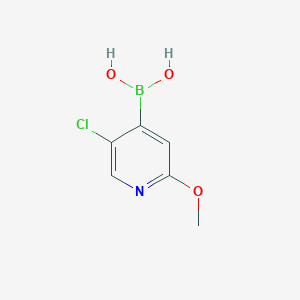
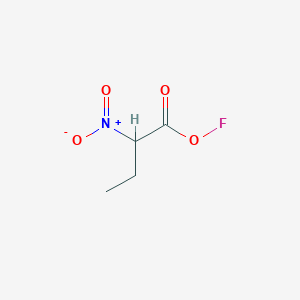
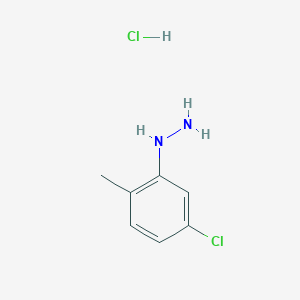
![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
